PPARα Agonist Potency: 5,500-Fold Higher Than Clofibric Acid and 5,900-Fold Higher Than Gemfibrozil
In a cell-based transactivation assay using human PPARα ligand-binding domain (LBD) expressed in CV1 cells co-transfected with Gal4, 2-methyl-2-phenoxypropanoic acid exhibits an EC50 of 10 nM for PPARα activation, demonstrating 5,500-fold higher potency than clofibric acid (EC50 = 55.0 μM) and 5,900-fold higher potency than gemfibrozil (EC50 = 59.0 μM) [1]. The compound also displays marked selectivity over PPARγ (EC50 > 10,000 nM, >1,000-fold selective) and PPARδ (EC50 = 2,600 nM, 260-fold selective) [2].
| Evidence Dimension | PPARα agonist potency (EC50) |
|---|---|
| Target Compound Data | 10 nM (0.010 μM) |
| Comparator Or Baseline | Clofibric acid: 55.0 μM; Gemfibrozil: 59.0 μM |
| Quantified Difference | 5,500-fold more potent vs. clofibric acid; 5,900-fold more potent vs. gemfibrozil |
| Conditions | Human PPARα-LBD transactivation assay in CV1 cells; 40 hr incubation; luciferase reporter |
Why This Matters
This nanomolar potency enables PPARα target engagement studies at substantially lower compound concentrations, reducing off-target and cytotoxic confounding effects common with micromolar fibrate agonists.
- [1] Table 1. In vitro PPAR transactivation and log P values. Clofibric acid EC50 = 55.0 μM, Gemfibrozil EC50 = 59.0 μM. PMC7069374. View Source
- [2] BindingDB BDBM28706. 2-methyl-2-phenoxypropanoic acid. PPARα EC50 = 10 nM, PPARδ EC50 = 2,600 nM, PPARγ EC50 > 10,000 nM. View Source
